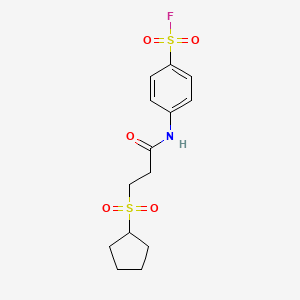
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride is a complex organic compound characterized by the presence of both sulfonyl and amide functional groups
Vorbereitungsmethoden
The synthesis of 4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of benzenesulfonyl chloride with cyclopentylamine under controlled conditions to form the sulfonyl amide intermediate.
Introduction of the propanoyl group: The sulfonyl amide intermediate is then reacted with propanoyl chloride to introduce the propanoyl group.
Final fluorination:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride undergoes several types of chemical reactions:
Substitution reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as an inhibitor of specific enzymes, such as serine proteases, which are involved in various diseases.
Material science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological research: The compound is used as a tool to study the mechanisms of enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride involves the inhibition of target enzymes through covalent modification. The sulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a stable covalent bond that inactivates the enzyme. This mechanism is particularly relevant in the inhibition of serine proteases, which play a role in various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound is also a serine protease inhibitor but has different structural features and reactivity.
Benzenesulfonyl fluoride: A simpler compound with similar reactivity but lacking the cyclopentyl and propanoylamino groups, which confer additional specificity and potency.
The uniqueness of this compound lies in its specific structural features that enhance its reactivity and selectivity towards certain biological targets.
Eigenschaften
IUPAC Name |
4-(3-cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-23(20,21)13-7-5-11(6-8-13)16-14(17)9-10-22(18,19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMATTFVHFTXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2467955.png)
![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2467963.png)





![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2467975.png)
